Azetidin-3-yl(morpholino)methanone

Description

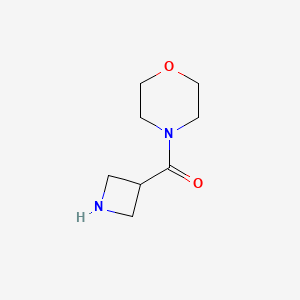

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-3-yl(morpholin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c11-8(7-5-9-6-7)10-1-3-12-4-2-10/h7,9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMPKTKNBPAPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734835 | |

| Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1316225-39-4 | |

| Record name | (Azetidin-3-yl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for Azetidin 3 Yl Morpholino Methanone and Its Derivatives

Retrosynthetic Analysis of the Azetidin-3-yl(morpholino)methanone Core

A retrosynthetic analysis of this compound identifies two primary disconnection points. The most straightforward disconnection is at the amide bond of the methanone (B1245722) group. This C(O)-N bond cleavage leads to two key synthons: an activated form of azetidine-3-carboxylic acid and morpholine (B109124). This approach is highly practical as both precursors are readily available or can be synthesized through established methods.

A more complex disconnection involves the C-N bonds within the azetidine (B1206935) ring itself. This strategy breaks the molecule down into acyclic precursors, such as a 1,3-diaminopropane (B46017) derivative with appropriate functional groups. The formation of the strained four-membered ring from such precursors is often the most challenging step in the entire synthesis. acs.org

Development of Novel Synthetic Routes to this compound

The synthesis of azetidines is a field of active research, with numerous methods developed to access this valuable heterocyclic motif.

Both convergent and divergent strategies are employed in the synthesis of this compound and its derivatives.

Convergent Synthesis: In a convergent approach, the azetidine core and the morpholine moiety are synthesized independently and then coupled in a final step. chemrxiv.org For instance, a protected azetidine-3-carboxylic acid would be prepared via a multi-step synthesis, while morpholine is commercially available. The final amide coupling joins these two fragments to yield the target molecule. This approach is often efficient as it allows for the optimization of the synthesis of each fragment separately. chemrxiv.org

Divergent Synthesis: A divergent strategy begins with a common azetidine precursor, which is then functionalized to create a library of related compounds. researchgate.net For example, one could start with a protected azetidine-3-yl-methanone core and react it with various amines, including morpholine, to generate a range of derivatives. This method is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. researchgate.net

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for C-N bond formation. mdpi.com In the context of azetidine synthesis, this reaction can be used to form the ring itself or to introduce substituents onto a pre-existing ring. One route involves the reaction of an amine with a suitably functionalized cyclopropane (B1198618) derivative. More commonly, an aza-Michael addition is used to functionalize an azetidine ring, for example, by reacting an amine with a methyl 2-(azetidin-3-ylidene)acetate. mdpi.combohrium.comnih.govresearchgate.net

An efficient, organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can produce adducts that, upon intramolecular reductive cyclization, yield 1,2,4-trisubstituted azetidines. thieme-connect.com This one-pot procedure can afford optically active products in high yields and with excellent stereocontrol. thieme-connect.com

| Reactant 1 | Reactant 2 (NH-Heterocycle) | Catalyst/Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Azetidine | DBU | Acetonitrile | 65 °C, 4-16 h | High |

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Indazole | DBU | Acetonitrile | 65 °C, 16 h | 69% |

| tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 3-Hydroxyazetidine | DBU | Acetonitrile | 65 °C, 4-16 h | 62% |

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most common methods for the synthesis of β-lactams (azetidin-2-ones). mdpi.comtandfonline.comnih.govnih.gov These azetidin-2-ones are valuable precursors to azetidines. The reaction often proceeds with high stereoselectivity, which is dependent on the substituents and reaction conditions. mdpi.com The resulting β-lactam can then be reduced to the corresponding azetidine using reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes. acs.org This reduction is a widely used method due to the ready availability of β-lactams and the efficiency of the reduction process. acs.org

| Imine | Ketene Precursor | Conditions | Product | Selectivity | Yield |

|---|---|---|---|---|---|

| N-aryl imines | Acetoxyacetyl chloride | Triethylamine, CH₂Cl₂, -78 °C to rt | 3-acetoxy-1,4-diaryl-azetidin-2-ones | cis-selective | Good |

| N-Boc-aminoethyl imines | Methoxyacetyl chloride | Triethylamine, CH₂Cl₂, -82 °C | cis-3-methoxy-N-(Boc-aminoethyl)-azetidin-2-ones | cis-only | - |

| Polycyclic aromatic imines | Phenoxyacetyl chloride | Triethylamine, -78 °C to rt | trans-3-phenoxy-β-lactams | trans-exclusive | Good |

The synthesis of azetidines can be achieved through the ring expansion of smaller, more strained heterocycles like aziridines. magtech.com.cn One such method involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, resulting in a [3+1] ring expansion to yield highly substituted methylene azetidines with excellent stereoselectivity. nih.gov Another approach is a biocatalytic one-carbon ring expansion of aziridines to azetidines using engineered cytochrome P450 enzymes, which can achieve high enantioselectivity. nih.gov Additionally, cobalt-catalyzed nucleophilic amination of aziridines can lead to ring-opened 1,2-diamine products, which can be precursors for subsequent cyclization to form larger rings. rsc.org These strain-release strategies provide novel entries into the azetidine scaffold. rsc.org

The final step in a convergent synthesis of this compound is the formation of the amide bond between the azetidine-3-carboxylic acid core and morpholine. Direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling agents are used to activate the carboxylic acid.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine (morpholine) to form the desired amide. This method prevents the acid-base reaction and allows the coupling to proceed at room temperature with good yields. chemistrysteps.com Other reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent), are also effective for this transformation. acs.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, and temperature.

Catalyst systems play a crucial role in the synthesis of azetidine derivatives. For instance, in the synthesis of spirocyclic azetidine oxindoles, a novel SF5-containing chiral cation phase-transfer catalyst derived from a cinchona alkaloid has been shown to be highly effective. nih.gov This catalyst facilitates intramolecular C–C bond formation with high yields and enantioselectivity. nih.gov The use of palladium-based catalysts is also common, particularly in hydrogenation steps for deprotection. For example, 20% palladium hydroxide (B78521) on carbon is utilized for the deprotection of a benzyl (B1604629) group from the azetidine nitrogen. google.com The efficiency of this catalytic hydrogenation is sensitive to catalyst loading, with 20% Pd(OH)2/C achieving full deprotection without over-reduction.

In the context of related azetidine syntheses, copper-catalyzed reactions have also been explored. For instance, the enantioselective difunctionalization of azetines to form chiral 2,3-disubstituted azetidines has been achieved using a Cu/bisphosphine catalyst. acs.org The choice of ligand is critical in these systems, influencing both the reactivity and stereoselectivity of the transformation. mdpi.com For example, in palladium-catalyzed cross-coupling reactions, ligands based on strained aza-heterocycles like aziridines and azetidines have been developed and shown to be effective. mdpi.comresearchgate.net

The choice of solvent and the reaction temperature are critical parameters that significantly impact the efficacy of synthetic routes toward this compound and its derivatives.

Polar aprotic solvents such as 2-MeTHF and DMF are often employed. For instance, 2-MeTHF can improve reaction efficiency and minimize the formation of byproducts. In the Staudinger β-lactam synthesis, which can be a route to the azetidine core, dry THF is used for the formation of the β-lactam, while DMF is used for the subsequent morpholine functionalization, as it enhances the rate of the coupling reaction.

Temperature control is crucial to minimize side reactions. Many steps in the synthesis of azetidine derivatives are carried out at controlled temperatures, ranging from -78 °C to elevated temperatures. mdpi.com For example, in a two-step synthesis of an azetidine intermediate, the initial reaction is conducted at room temperature, while a subsequent hydrogenation step is performed at 60°C under pressure. This elevated temperature in the hydrogenation step helps to reduce the formation of side products. In contrast, some reactions, like the formation of β-lactams in the Staudinger approach, are initiated at 0°C to control the reaction rate and selectivity.

| Reaction Step | Solvent | Temperature | Effect | Reference |

|---|---|---|---|---|

| β-Lactam Formation (Staudinger) | Dry THF | 0°C | Facilitates the Staudinger reaction. | |

| Morpholine Functionalization | DMF | 50°C | Enhances morpholine coupling rates. | |

| Catalytic Hydrogenation | Methanol | 60°C | Reduces side products compared to lower temperatures. | |

| Aza-Michael Addition | Acetonitrile | Not specified | Formation of a mixture of regioisomers. | mdpi.com |

One-pot synthesis protocols offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. Several one-pot methods have been developed for the synthesis of related amide and azetidine structures.

For example, a one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines has been developed using thionyl chloride as an activating agent. rsc.orgresearchgate.net This method has been shown to be effective even with sterically hindered amines and for the amidation of N-protected α-amino acids with good yields and retention of stereochemistry. rsc.org Another one-pot protocol allows for the conversion of alcohols to amines using sodium azide (B81097) and triphenylphosphine (B44618) in a CCl4-DMF solvent system. mdma.ch

In the context of azetidine synthesis, a one-pot procedure for the synthesis of spirocyclic azetidine oxindoles has been demonstrated on a gram scale without a reduction in yield or enantioselectivity. nih.gov This approach streamlines the process by avoiding the isolation of the N-H insertion intermediate. nih.gov Furthermore, a one-pot synthesis of triazoles from aromatic amines has been reported, where the in situ generated azide is directly used in a subsequent cycloaddition reaction. organic-chemistry.org

Stereoselective and Enantioselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of azetidine derivatives is of great interest due to the often-differing biological activities of enantiomers. Several stereoselective and enantioselective methods have been developed for the synthesis of chiral azetidines.

A highly enantioselective difunctionalization of azetines has been reported, providing access to chiral 2,3-disubstituted azetidines. acs.org This method utilizes a copper-catalyzed boryl allylation, creating two new stereogenic centers with high efficiency and stereoselectivity. acs.org Another approach involves the enantioselective synthesis of spirocyclic azetidine oxindoles through an intramolecular C-C bond formation catalyzed by a chiral phase-transfer catalyst. nih.gov This method achieves high enantiomeric ratios (up to 2:98 er). nih.gov

Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides offers a flexible route to chiral azetidin-3-ones. nih.gov The stereochemistry of the final product is controlled by the chiral sulfinamide starting material. nih.gov Additionally, organocatalysis has been employed for the asymmetric synthesis of isoxazoline (B3343090) azetidine derivatives. researchgate.net

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| Difunctionalization of Azetines | Cu/bisphosphine | Highly enantioselective, installs boryl and allyl groups. | acs.org |

| Intramolecular C-C Bond Formation | Chiral Phase-Transfer Catalyst | Forms spirocyclic azetidine oxindoles with high enantiomeric ratio. | nih.gov |

| Oxidative Cyclization | Gold Catalyst | Flexible synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides. | nih.gov |

| Asymmetric Synthesis | Organocatalyst | Synthesis of chiral isoxazoline azetidine derivatives. | researchgate.net |

Scalable Synthesis and Process Chemistry Considerations

For the practical application of this compound and its derivatives, scalable and efficient synthetic processes are essential. A two-step synthesis of an azetidine intermediate has been described that is suitable for industrial scale-up, providing high purity (>98% by HPLC) and good yields (64-73%). This process involves the deprotection of a silylated azetidine precursor followed by coupling with morpholine.

Process chemistry considerations also include the development of one-pot reactions that can be performed on a larger scale. For instance, a gram-scale one-pot reaction has been successfully demonstrated for the synthesis of a spirocyclic oxindole (B195798) azetidine without compromising yield or enantioselectivity. nih.gov The ability to perform reactions in a continuous flow system is another aspect of scalable synthesis, and the two-step synthesis mentioned above is noted for its compatibility with such systems. The choice of reagents and reaction conditions with scalability in mind is crucial, favoring methods that avoid hazardous materials and complex purification procedures. rsc.orgmdma.chorganic-chemistry.org

Advanced Structural Characterization and Spectroscopic Analysis of Azetidin 3 Yl Morpholino Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy reveals the number of different types of protons and their neighboring environments within a molecule. In a potential ¹H NMR spectrum of Azetidin-3-yl(morpholino)methanone, distinct signals would be expected for the protons of the azetidine (B1206935) and morpholine (B109124) rings.

The protons on the morpholine ring typically appear as multiplets in the range of 3.5-3.8 ppm. The protons on the carbons adjacent to the oxygen (H-2' and H-6') would likely be downfield compared to the protons on the carbons adjacent to the nitrogen (H-3' and H-5') due to the deshielding effect of the oxygen atom.

For the azetidine ring, the protons at the 2- and 4-positions (adjacent to the nitrogen) would be expected to resonate at a different chemical shift than the proton at the 3-position. The methine proton at C3, being attached to the carbonyl group, would likely appear as a multiplet further downfield. The CH₂ protons at C2 and C4 would also present as multiplets, with their chemical shifts influenced by the ring strain and the nitrogen atom.

In a closely related N-substituted derivative, 4-(1-Benzhydrylazetidin-3-yl)morpholine , the morpholine protons appear as multiplets around 2.63 ppm and 3.42-3.39 ppm, while the azetidine protons are observed at approximately 3.17 ppm and 4.51 ppm. chemrxiv.org The benzhydryl group significantly influences these shifts.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound Moiety

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Azetidine H-2, H-4 | ~3.0 - 3.5 | Multiplet |

| Azetidine H-3 | ~3.5 - 4.0 | Multiplet |

| Morpholine H-2', H-6' | ~3.6 - 3.8 | Multiplet |

| Morpholine H-3', H-5' | ~3.5 - 3.7 | Multiplet |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

For this compound, the carbonyl carbon of the methanone (B1245722) bridge would be the most downfield signal, typically in the range of 165-175 ppm. The carbons of the morpholine ring adjacent to the oxygen (C-2' and C-6') would appear around 66-67 ppm, while those adjacent to the nitrogen (C-3' and C-5') would be further upfield. The azetidine ring carbons would have characteristic shifts, with the C3 carbon attached to the carbonyl group being the most downfield of the ring carbons.

In the N-substituted analog, 4-(1-Benzhydrylazetidin-3-yl)morpholine , the morpholine carbons are found at approximately 50.3 ppm and 66.7 ppm, and the azetidine carbons at 55.0 ppm and 58.0 ppm. chemrxiv.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 165 - 175 |

| Azetidine C-2, C-4 | 50 - 60 |

| Azetidine C-3 | 45 - 55 |

| Morpholine C-2', C-6' | 66 - 68 |

| Morpholine C-3', C-5' | 45 - 55 |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the H-3 proton and the H-2/H-4 protons of the azetidine ring, as well as between the protons on adjacent carbons within the morpholine ring. bham.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s). bham.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, the proton at H-3 of the azetidine ring would be expected to show a correlation to the carbonyl carbon. mdpi.combeilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of whether they are bonded. This can be used to determine the stereochemistry and conformation of the molecule. mdpi.com

For derivatives of this compound containing other NMR-active nuclei, heteronuclear NMR can provide further structural insights.

¹⁵N NMR: This technique can be used to study the nitrogen atoms in the azetidine and morpholine rings. The chemical shifts of the nitrogen atoms would provide information about their electronic environment. For example, in azetidine derivatives, the nitrogen signal can be observed and assigned using techniques like ¹H-¹⁵N HMBC. mdpi.comnih.gov

¹⁹F NMR: If the compound is substituted with fluorine atoms, ¹⁹F NMR is a highly sensitive technique for their detection and characterization. The chemical shifts and coupling constants of the fluorine signals can provide valuable structural information. rsc.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. rsc.org For this compound (C₈H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value. The protonated molecule, [M+H]⁺, would have a calculated exact mass of 171.1133.

For the related compound 4-(1-Benzhydrylazetidin-3-yl)morpholine , the calculated exact mass for the [M+H]⁺ ion (C₂₀H₂₅N₂O) is 309.1967, and the experimentally found value is 309.1968, confirming the molecular formula. chemrxiv.org

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific experimental mass spectra for this compound are not widely available in the public domain, a plausible fragmentation pattern can be predicted based on the known fragmentation behaviors of azetidine and morpholine derivatives. researchgate.netsapub.org

Upon electron impact ionization, the molecular ion peak [M]⁺ would be observed at m/z 170, corresponding to its molecular weight. The primary fragmentation pathways are expected to involve the cleavage of the strained azetidine ring and the morpholine ring, as well as the amide bond.

Plausible Fragmentation Pathways:

α-Cleavage adjacent to the morpholine nitrogen: This would lead to the loss of a C₄H₈NO• radical, resulting in a fragment ion at m/z 84, corresponding to the azetidin-3-yl-carbonyl cation.

Cleavage of the azetidine ring: The strained four-membered ring can undergo ring-opening and fragmentation. A characteristic loss of ethene (C₂H₄) from the azetidine ring could occur, leading to various smaller fragment ions.

Fragmentation of the morpholine ring: The morpholine ring can undergo cleavage, for instance, by losing a CH₂O group to give a characteristic fragment.

Cleavage of the amide bond: The C-N bond between the carbonyl group and the morpholine nitrogen can cleave, leading to the formation of a morpholino-carbonyl fragment (m/z 114) and an azetidin-3-yl radical.

A summary of the predicted major fragment ions is presented in the table below.

| Predicted Fragment Ion (m/z) | Plausible Structure/Origin |

| 170 | Molecular Ion [M]⁺ |

| 114 | [Morpholino-carbonyl]⁺ |

| 86 | [Morpholine]⁺• |

| 84 | [Azetidin-3-yl-carbonyl]⁺ |

| 57 | [Azetidin-3-yl]⁺ |

| 56 | Fragment from morpholine ring cleavage |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (from rearrangement) |

This table represents predicted fragmentation patterns based on the chemical structure and general fragmentation rules for similar compounds.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

The key functional groups in this compound are the secondary amine (N-H) in the azetidine ring, the tertiary amide (C=O), the C-N and C-O-C bonds in the morpholine ring, and the various C-H bonds.

Expected Vibrational Frequencies:

The table below summarizes the expected characteristic IR and Raman bands for this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch (Azetidine) | 3300 - 3500 | Stretching vibration of the secondary amine N-H bond. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Symmetric and asymmetric stretching of CH₂ groups. |

| C=O Stretch (Amide) | 1630 - 1680 | Stretching vibration of the tertiary amide carbonyl group. |

| N-H Bend (Azetidine) | 1590 - 1650 | Bending (scissoring) vibration of the N-H bond. |

| CH₂ Bend (Scissoring) | 1440 - 1480 | Bending vibration of the methylene (B1212753) groups. |

| C-N Stretch (Azetidine and Morpholine) | 1000 - 1250 | Stretching vibrations of the C-N bonds in both rings. |

| C-O-C Stretch (Morpholine) | 1070 - 1140 | Asymmetric stretching of the ether linkage. |

The presence of a strong absorption band in the IR spectrum around 1650 cm⁻¹ would be a clear indicator of the amide carbonyl group. The N-H stretching vibration of the azetidine ring is expected to appear as a medium to weak band in the region of 3300-3500 cm⁻¹. The various C-H stretching and bending vibrations of the azetidine and morpholine rings would populate the regions around 2850-3000 cm⁻¹ and 1440-1480 cm⁻¹, respectively. Raman spectroscopy would be particularly useful for observing the symmetric vibrations and the skeletal modes of the rings.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the technique would provide invaluable information regarding its conformation, intermolecular interactions, and crystal packing.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound is primarily determined by the puckering of the azetidine and morpholine rings and the rotation around the single bonds.

Azetidine Ring: The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain. The degree of puckering can be quantified by the ring puckering amplitude and phase.

Morpholine Ring: The six-membered morpholine ring generally adopts a chair conformation, which is the most stable arrangement.

Torsional Angles: The relative orientation of the azetidine and morpholine rings is defined by the torsional angles around the C-C and C-N bonds connecting the two heterocyclic systems and the carbonyl group.

A hypothetical table of key conformational parameters that could be obtained from an X-ray crystal structure analysis is presented below.

| Parameter | Expected Value/Range | Significance |

| Azetidine Ring Puckering Angle | 10-30° | Indicates the deviation from planarity of the four-membered ring. |

| Morpholine Ring Conformation | Chair | The most stable conformation for the six-membered ring. |

| Torsion Angle (Azetidine C - Carbonyl C) | - | Defines the orientation of the carbonyl group relative to the azetidine ring. |

| Torsion Angle (Carbonyl C - Morpholine N) | - | Defines the orientation of the morpholine ring relative to the carbonyl group. |

This table illustrates the type of data that would be generated from an X-ray crystallographic study.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: The secondary amine (N-H) in the azetidine ring is a hydrogen bond donor, while the carbonyl oxygen and the morpholine oxygen and nitrogen atoms can act as hydrogen bond acceptors. It is highly probable that N-H···O=C or N-H···O(morpholine) hydrogen bonds would be a dominant feature in the crystal packing.

van der Waals Interactions: Weaker van der Waals forces, including dipole-dipole interactions and London dispersion forces, would also contribute to the stability of the crystal lattice.

The analysis of the crystal packing would reveal how these interactions lead to the formation of one-, two-, or three-dimensional networks, influencing the physical properties of the solid, such as its melting point and solubility.

Chemical Reactivity and Mechanistic Pathways of Azetidin 3 Yl Morpholino Methanone

Nucleophilic and Electrophilic Reactivity of the Azetidine (B1206935) Ring

The four-membered azetidine ring is characterized by significant ring strain, estimated to be around 25.2 kcal/mol, which is comparable to that of aziridines (26.7 kcal/mol) and cyclobutane (B1203170) (26.4 kcal/mol). researchgate.netclockss.org This inherent strain is a primary driver of the ring's reactivity, making it susceptible to reactions that relieve this strain. researchgate.netclockss.orgrsc.org However, despite this strain, azetidines are generally more stable and easier to handle than their three-membered aziridine (B145994) counterparts. rsc.orgrsc.org

The reactivity of the azetidine ring in azetidin-3-yl(morpholino)methanone can be understood in terms of both nucleophilic and electrophilic interactions. The nitrogen atom of the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity, however, is influenced by the substitution pattern and the electronic environment. clockss.org

Conversely, the carbon atoms of the azetidine ring can act as electrophilic centers, particularly when the nitrogen atom is quaternized or activated by an electron-withdrawing group. This activation makes the ring susceptible to nucleophilic attack, often leading to ring-opening reactions. magtech.com.cn

The reactivity of the azetidine ring is summarized in the table below:

| Reaction Type | Description | Key Factors |

| Nucleophilic Attack | The azetidine nitrogen can act as a nucleophile, participating in reactions such as alkylation and acylation. | The availability of the nitrogen lone pair. |

| Electrophilic Attack | The carbon atoms of the ring can be attacked by nucleophiles, especially upon activation of the nitrogen. | Ring strain and activation of the azetidine nitrogen. |

Reactivity of the Morpholine (B109124) Moiety

The morpholine ring in this compound is a saturated heterocycle containing both an amine and an ether functional group. wikipedia.org The presence of the ether oxygen withdraws electron density from the nitrogen atom, making the morpholine nitrogen less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.org

Chemistry of the Methanone (B1245722) Linkage

The methanone group (-C(O)-) serves as a linker between the azetidine and morpholine rings. This carbonyl group is a key reactive center, susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-donating or withdrawing nature of the adjacent azetidine and morpholine rings.

Common reactions involving the methanone linkage include:

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (-CH2-) using reducing agents like lithium aluminum hydride (LiAlH4), or to a hydroxyl group (-CH(OH)-) using milder reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.com

Hydrolysis: The amide bond of the methanone linkage can be cleaved under acidic or basic conditions, although this is generally a less facile reaction for amides compared to esters.

The reactivity of the methanone linkage is crucial for the synthesis of derivatives and for understanding the metabolic fate of the compound.

Ring-Opening Reactions of the Azetidine Core

The high ring strain of the azetidine core makes it prone to ring-opening reactions, which are a major class of transformations for this heterocyclic system. clockss.orgmagtech.com.cn These reactions are often facilitated by the activation of the azetidine nitrogen, typically through protonation or quaternization with an alkylating agent, which makes the ring more susceptible to nucleophilic attack. clockss.orgmagtech.com.cn

The regioselectivity of ring-opening in unsymmetrically substituted azetidines is influenced by both electronic and steric effects. magtech.com.cn Nucleophiles tend to attack the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn For instance, in azetidines with unsaturated substituents at the 2-position, cleavage of the C2-N bond is often favored due to the stabilizing effect of the unsaturated group. magtech.com.cn

A variety of nucleophiles can induce the ring-opening of azetidinium salts, including hydrides, azides, amines, acetates, alkoxides, and cyanates, leading to the formation of acyclic amine derivatives. clockss.org Acid-mediated intramolecular ring-opening can also occur, where a pendant nucleophilic group within the same molecule attacks the activated azetidine ring. acs.org

Functionalization and Derivatization Strategies

The azetidine scaffold is a valuable building block in medicinal chemistry, and various strategies have been developed for its functionalization and derivatization. researchgate.netrsc.orgchemrxiv.orgrsc.org For this compound, functionalization can be targeted at the azetidine ring, the morpholine moiety, or the methanone linkage.

Azetidine Ring Functionalization:

N-Functionalization: The secondary amine of the azetidine ring can be readily functionalized through reactions like N-alkylation, N-acylation, and N-arylation. acs.org

C3-Functionalization: The carbon at the 3-position can be a site for introducing new substituents. This can be achieved through various synthetic methods, including the use of 3-bromoazetidine (B1339375) derivatives which can undergo nucleophilic substitution with a range of nucleophiles. nih.govresearchgate.net

Morpholine Moiety Functionalization: While the morpholine ring itself is relatively stable, modifications can be introduced during the synthesis of the morpholine precursor or by targeting the nitrogen atom if it's not already part of the methanone linkage.

Methanone Linkage Modification: As mentioned earlier, the carbonyl group can be reduced to introduce different functionalities.

The following table summarizes key derivatization strategies:

| Moiety | Strategy | Example Reaction |

| Azetidine Ring | N-Alkylation | Reaction with an alkyl halide in the presence of a base. |

| Azetidine Ring | C3-Substitution | Nucleophilic displacement of a leaving group at the C3 position. nih.govresearchgate.net |

| Methanone Linkage | Reduction | Treatment with LiAlH4 to form the corresponding amine. masterorganicchemistry.com |

Stability under Various Chemical Environments (e.g., pH, redox conditions)

The stability of this compound is influenced by the chemical environment, particularly pH and redox conditions.

pH Stability: Azetidines are generally stable under neutral and basic conditions. However, under acidic conditions, the azetidine nitrogen can be protonated, which can activate the ring towards nucleophilic attack and potential ring-opening. acs.org The stability in acidic media can be influenced by the nature of the substituents on the azetidine ring. acs.org The morpholine moiety is also basic and will be protonated at low pH. wikipedia.org

Redox Stability: The compound can undergo oxidation or reduction under specific conditions. Oxidation can target the nitrogen atoms of both the azetidine and morpholine rings. Reduction typically targets the methanone carbonyl group. Theoretical studies on a model azetidine derivative suggest that both photo-oxidation and photoreduction can lead to ring-opening, with one-electron reduction dramatically facilitating the process. csic.esmdpi.com

Investigation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

The investigation of reaction mechanisms for azetidine derivatives often employs a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic experiments can provide valuable information about the rate of a reaction and how it is affected by factors such as reactant concentrations, temperature, and the presence of catalysts. For example, the kinetics of the ring-opening polymerization of azetidines have been studied to understand the mechanism and control the properties of the resulting polymers. utwente.nlrsc.org

Spectroscopic Methods:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of reactants, intermediates, and products. 1H and 13C NMR can be used to follow the progress of a reaction and identify the formation of new species. chemrxiv.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of compounds and can help in identifying reaction products and intermediates. chemrxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups, such as the carbonyl group of the methanone linkage and the N-H bond of the azetidine ring. nist.gov

Fluorescence Spectroscopy: Time-resolved and steady-state fluorescence spectroscopy have been used to study photoinduced electron transfer processes in azetidine derivatives, providing insights into their photochemical reactivity. csic.es

By combining these methods, a detailed picture of the reaction pathways, transition states, and intermediates involved in the transformations of this compound can be constructed.

This compound as a Scaffold for Bioactive Molecules

The this compound structure is a composite of two pharmacologically significant heterocyclic moieties: azetidine and morpholine. The azetidine ring, a four-membered nitrogen-containing heterocycle, is valued in drug design for its conformational rigidity and favorable metabolic stability. Its strained ring structure can lead to unique chemical reactivity and provides a fixed orientation for appended functional groups, which can enhance binding affinity to biological targets. The inclusion of an azetidine scaffold in drug candidates can improve pharmacokinetic properties and has been associated with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Pre-clinical Assessment of Antimicrobial Activity

Azetidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating novel azetidinone derivatives, several compounds exhibited moderate to significant antibacterial activity. For example, certain synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli. One study reported that newly synthesized azetidine derivatives were more active than the standard antibacterial drug amoxicillin (B794) against Bacillus subtilis and E. coli mdpi.com. Another series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones also showed good antibacterial activity, with one compound inhibiting the growth of Methicillin-sensitive and Methicillin-resistant S. aureus and E. coli with MIC values ranging from 0.25 to 16.00 μg/mL mdpi.com.

The following table summarizes the antibacterial activity of selected azetidine derivatives from a representative study.

| Compound ID | Test Organism | Zone of Inhibition (mm) |

| Derivative 1 | Bacillus subtilis | 18 |

| Derivative 1 | Escherichia coli | 16 |

| Amoxicillin (Standard) | Bacillus subtilis | 15 |

| Amoxicillin (Standard) | Escherichia coli | 14 |

| Data is illustrative and compiled from findings on novel azetidine derivatives. |

The antifungal potential of scaffolds containing azetidine or morpholine has also been a subject of preclinical research. A novel chitosan-azetidine derivative was synthesized and showed a significant inhibitory effect on the morphology of fungal mycelia, indicating its potential as an antifungal agent researchgate.netnih.gov. Specifically, this derivative demonstrated an antifungal inhibitory index of 26.19% against Aspergillus fumigatus researchgate.netnih.gov.

Separately, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as broad-spectrum antifungal agents. One such derivative, N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, displayed fungicidal activity against various Candida species and promising in vitro activity against other fungi like molds and dermatophytes nih.gov. These findings suggest that the integration of either an azetidine or a morpholine moiety can be a viable strategy for developing new antifungal compounds.

A significant area of research has been the evaluation of azetidine-containing compounds against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of azetidine derivatives, termed BGAz, were found to exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis, with MIC99 values below 10 µM mdpi.commedwinpublishers.comnih.govmdpi.comresearchgate.net. Research suggests these compounds may inhibit a late-stage step in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall mdpi.comnih.govresearchgate.net. Importantly, these azetidine derivatives did not show any detectable drug resistance mdpi.comnih.govresearchgate.net.

The table below presents the Minimum Inhibitory Concentration (MIC) of selected BGAz compounds against M. tuberculosis.

| Compound | MIC99 against M. tuberculosis H37Rv (µM) | MIC99 against MDR-M. tuberculosis (µM) |

| BGAz-001 | >10 | >10 |

| BGAz-005 | 2.4 | 4.9 |

| BGAz-011 | 4.8 | 9.6 |

| BGAz-015 | 1.3 | 2.5 |

| Data sourced from studies on BGAz azetidine derivatives. mdpi.commedwinpublishers.comnih.govmdpi.comresearchgate.net |

Evaluation of Anticancer/Antiproliferative Activity in Cell Lines (in vitro)

The antiproliferative activity of azetidine-containing compounds has been extensively studied in various cancer cell lines. Azetidin-2-one derivatives have shown cytotoxic activity against SiHa (cervical cancer) and B16F10 (melanoma) cell lines mdpi.com. One particular derivative demonstrated an IC50 of 0.8 nM in the MCF-7 breast cancer cell line mdpi.com. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis mdpi.com.

In another study, novel analogues of TZT-1027 containing a 3-aryl-azetidine moiety exhibited moderate to excellent antiproliferative activities. The most potent compound in this series showed IC50 values of 2.2 nM against A549 (lung cancer) and 2.1 nM against HCT116 (colon cancer) cell lines medwinpublishers.com. Furthermore, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones displayed good growth inhibition against MCF-7 (breast carcinoma), HCT-116 (colon carcinoma), and A549 (lung adenocarcinoma) cell lines researchgate.net.

The following table summarizes the in vitro anticancer activity of representative azetidine derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (nM) |

| Azetidin-2-one Derivative | MCF-7 (Breast) | 0.8 |

| 3-Aryl-azetidine TZT-1027 Analogue | A549 (Lung) | 2.2 |

| 3-Aryl-azetidine TZT-1027 Analogue | HCT116 (Colon) | 2.1 |

| Azetidin-2-one Analogue of CA-4 | MCF-7 (Breast) | 0.8 |

| Data is a compilation from multiple studies on different azetidine derivatives. mdpi.commedwinpublishers.com |

Applications As a Synthetic Building Block and Scaffold in Drug Discovery and Materials Science

Design and Synthesis of Chemical Libraries Featuring the Azetidin-3-yl(morpholino)methanone Moiety

The this compound scaffold is a cornerstone for the development of diverse chemical libraries aimed at identifying novel bioactive compounds. Its structure allows for functionalization at multiple points, enabling the generation of a wide array of derivatives. The synthesis of such libraries often involves the strategic modification of the azetidine (B1206935) ring or the morpholine (B109124) unit.

The generation of these libraries is crucial for high-throughput screening campaigns in drug discovery. The inherent three-dimensionality of the azetidine ring is considered a desirable feature, moving away from the "flatland" of traditional aromatic compounds and potentially leading to improved physicochemical properties and novel biological activities. tcichemicals.combldpharm.com The creation of a diverse collection of compounds with this scaffold can be "pre-optimized" for specific requirements, such as those for central nervous system (CNS) drug candidates. acs.org

| Library Type | Synthetic Strategy | Key Feature | Reference |

| Spirocyclic Azetidines | Intramolecular cyclization | Introduction of rigid, three-dimensional spirocyclic systems. | acs.orgresearchgate.net |

| Fused and Bridged Systems | Functional group pairing reactions | Creation of structurally unique diazabicyclo[3.1.1]heptane-like scaffolds. | acs.org |

| Substituted Azetidines | Aza-Michael addition | Introduction of various heterocyclic and aromatic amines to the azetidine core. | mdpi.com |

Integration into Fragment-Based Drug Discovery and Lead Optimization Programs

Fragment-based drug discovery (FBDD) is a powerful approach that identifies low-molecular-weight fragments that bind to a biological target, which are then elaborated into more potent lead compounds. nih.gov The this compound moiety, due to its size and chemical properties, is an ideal candidate for inclusion in fragment libraries.

Once a fragment hit containing this scaffold is identified, lead optimization programs focus on modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the azetidine ring allows for systematic exploration of the surrounding chemical space. For instance, substitutions on the azetidine nitrogen can be used to introduce various functional groups to probe interactions with the target protein. This iterative process of design, synthesis, and testing is central to modern medicinal chemistry. nih.govnih.gov The use of azetidine-containing scaffolds has been shown to improve metabolic stability and selectivity in drug candidates. bldpharm.comnih.gov

| Program Stage | Role of this compound | Desired Outcome | Reference |

| Fragment Screening | Serves as a fragment hit | Initial identification of binding to a biological target. | nih.govdtu.dk |

| Hit-to-Lead | Core scaffold for chemical elaboration | Improvement of binding affinity and initial ADME properties. | nih.govresearchgate.net |

| Lead Optimization | Fine-tuning of molecular properties | Enhancement of potency, selectivity, and in vivo efficacy. | nih.gov |

Role in the Development of PROTAC Linkers and Degrader Motifs (conceptual)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

Conceptually, the this compound scaffold could be incorporated into the linker of a PROTAC. The rigidity of the azetidine ring could help to control the spatial orientation of the two ligands, which is a critical factor for the formation of a productive ternary complex (target protein-PROTAC-E3 ligase). nih.gov Furthermore, the morpholine moiety could enhance the solubility and cell permeability of the PROTAC. The synthesis of novel degrader motifs and potential PROTAC linkers has been explored using related strained-ring systems, highlighting the potential for azetidine derivatives in this area. acs.org While direct examples featuring this compound in published PROTACs are not prominent, its structural features align well with the design principles of effective linkers. epo.orggoogle.com

Potential in Supramolecular Chemistry and Functional Materials (theoretical/exploratory)

The unique structural and electronic properties of this compound suggest its potential utility in the field of supramolecular chemistry and the development of functional materials. Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The morpholine oxygen and the carbonyl oxygen of the methanone (B1245722) group can act as hydrogen bond acceptors, while the azetidine nitrogen can be a hydrogen bond donor or acceptor depending on its substitution.

These features could enable the use of this compound derivatives as building blocks for the self-assembly of well-defined supramolecular architectures, such as organic nanogrids or molecular cages. rsc.org The incorporation of this motif into polymers could lead to materials with specific recognition properties or catalytic activities. While this area remains largely theoretical and exploratory for this specific compound, the principles of supramolecular assembly with similar heterocyclic building blocks are well-established.

Industrial Synthesis and Manufacturing Considerations (excluding specific production figures)

The transition from laboratory-scale synthesis to industrial manufacturing presents several challenges and considerations. For this compound, key aspects include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final product to meet pharmaceutical standards.

One patented method for larger-scale synthesis involves a two-step process starting from a protected azetidine precursor. A crucial factor in the cost-effectiveness of such a process is the recycling of expensive catalysts, such as palladium hydroxide (B78521) used in a hydrogenation step. The choice of solvents and reagents is also critical, with a need to balance reaction efficiency with environmental and safety regulations. For instance, while some laboratory methods might use hazardous reagents, industrial processes often seek safer and more sustainable alternatives. The development of robust and scalable synthetic routes is an ongoing area of research, driven by the increasing demand for azetidine-containing building blocks in the pharmaceutical industry. google.com

Q & A

Basic Research Questions

Q. How can the synthesis of Azetidin-3-yl(morpholino)methanone be optimized for higher yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, including coupling of azetidine and morpholine moieties. Key factors include:

- Temperature control : Reactions often proceed at 0–25°C to minimize side products (e.g., alkylation of azetidine) .

- Solvent selection : Polar aprotic solvents like 2-MeTHF improve reaction efficiency and reduce byproducts .

- Catalysts : Iron-based catalysts (e.g., Fe(acac)₃) enhance cross-coupling steps, achieving yields up to 68% .

- Purification : Chromatography (HPLC, TLC) or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., azetidine C3 vs. C1 positions) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~404.35 g/mol for derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and torsional angles of the azetidine-morpholine core .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How does the morpholino group influence the compound’s biological activity and pharmacokinetics?

- Methodological Answer : The morpholino moiety enhances:

- Solubility : Morpholine’s electron-donating nitrogen improves aqueous solubility, critical for in vivo bioavailability .

- Target Interaction : The morpholino group stabilizes hydrogen bonds with kinase ATP-binding pockets (e.g., in mGluR5 allosteric modulation) .

- Metabolic Stability : Resistance to cytochrome P450 oxidation increases half-life in preclinical models .

Q. What strategies can address contradictory data in the compound’s in vitro vs. in vivo efficacy?

- Methodological Answer :

- Salt Formation : Converting the free base to hydrochloride salts improves solubility, resolving discrepancies between cellular assays (high potency) and in vivo low bioavailability .

- Prodrug Design : Esterification of the azetidine nitrogen enhances membrane permeability, aligning in vitro IC₅₀ values with in vivo efficacy .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to in vivo activity not observed in vitro .

Q. What are the key considerations in designing experiments to assess the compound’s mechanism of action?

- Methodological Answer :

- Cellular Assays : Use GFP-tagged reporters to monitor target engagement (e.g., mGluR5 modulation) in real time .

- Molecular Docking : Schrödinger Suite or AutoDock predicts binding modes to prioritize targets (e.g., kinases vs. GPCRs) .

- Knockout Models : CRISPR-Cas9 gene editing validates target specificity (e.g., mGluR5⁻/⁻ mice) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound?

- Methodological Answer :

- Azetidine Modifications : Introducing difluoro substituents at C3 increases metabolic stability (t₁/₂ from 2h to 8h in hepatocytes) .

- Morpholine Replacement : Replacing morpholine with thiomorpholine improves blood-brain barrier penetration (logBB from -1.2 to 0.5) .

- Side Chain Optimization : Adding trifluoromethyl groups to the phenyl ring enhances potency (EC₅₀ from 49 nM to 3.8 nM in mGluR5 PAM assays) .

Data Contradiction Analysis

- Synthetic Yield Discrepancies : Lower yields in scaled-up reactions (e.g., 68% vs. 90% in small batches) may stem from inefficient mixing or exothermic side reactions; microreactors or flow chemistry can mitigate this .

- Biological Activity Variability : Inconsistent IC₅₀ values across cell lines (e.g., cancer vs. normal cells) may reflect differential expression of target proteins; use isoform-specific antibodies for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.